1-(4-Butoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Butoxyphenyl)piperazine is an organic compound that features a piperazine ring substituted with a butoxyphenyl groupThe molecular formula of this compound is C14H22N2O, and it has a molecular weight of 234.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Butoxyphenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-(4-butoxyphenyl)-3-(4-substituted piperazin-1-yl)-2-phenylpropan-1-ones with alkyl (aryl)magnesium halides . This reaction typically occurs under controlled conditions, such as in the presence of a solvent like ethanol and at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Butoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
1-(4-Butoxyphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on DNA methylation and other biological processes.
Medicine: Investigated for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenyl)piperazine involves its interaction with various molecular targets. For instance, it has been shown to influence DNA methylation processes, which can affect gene expression and cellular function . The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Butoxyphenyl)-1-cyclohexyl-3-(4-arylpiperazin-1-yl)-2-phenylpropan-1-ols: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Other Piperazine Derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole also contain the piperazine ring and exhibit a wide range of pharmacological activities.
Uniqueness: 1-(4-Butoxyphenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its butoxyphenyl group can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)piperazine |
InChI |
InChI=1S/C14H22N2O/c1-2-3-12-17-14-6-4-13(5-7-14)16-10-8-15-9-11-16/h4-7,15H,2-3,8-12H2,1H3 |
InChI Key |
SYXNDZQZMXENBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.